A-71497

Description

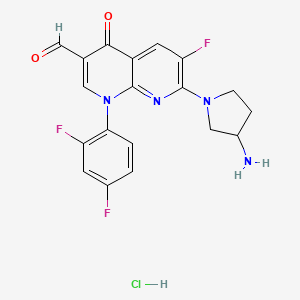

Structure

3D Structure of Parent

Properties

CAS No. |

134762-03-1 |

|---|---|

Molecular Formula |

C19H16ClF3N4O2 |

Molecular Weight |

424.8 g/mol |

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C19H15F3N4O2.ClH/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25;/h1-2,5-7,9,12H,3-4,8,23H2;1H |

InChI Key |

UQBUZDRNWMGDOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 71497; A-71497; A71497 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, a potent fluoroquinolone derivative identified as A-71497 and a prodrug of the antibiotic Tosufloxacin.[1][2] The synthesis is a multi-step process involving the construction of the core 1,8-naphthyridine ring system, followed by the introduction of the aminopyrrolidinyl side chain and the formation of the 3-carbaldehyde group. This document details the synthetic pathway, experimental protocols, and requisite data presentation for researchers in the field of medicinal chemistry and drug development.

Introduction

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is a significant compound in the realm of fluoroquinolone antibiotics. It is the 3-formyl derivative of Tosufloxacin, designed to enhance water solubility, a critical factor for the development of parenteral formulations.[1] This guide outlines a plausible synthetic route based on established methodologies for the synthesis of related quinolone and naphthyridine structures.

Synthetic Pathway Overview

The synthesis of the target compound, this compound, proceeds through a multi-step sequence, commencing with the construction of the functionalized 1,8-naphthyridine core. This is followed by nucleophilic substitution to introduce the aminopyrrolidine side chain and subsequent manipulation of the substituent at the 3-position to yield the desired carbaldehyde. The overall synthetic strategy is depicted in the workflow below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on a reported synthetic route for this compound and general methodologies for similar transformations.[2]

Step 1: Synthesis of Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (III)

-

Enaminoketo Ester Formation (II): A mixture of ethyl 2,6-dichloro-5-fluoronicotinylacetate (I) and ethyl orthoformate in acetic anhydride is refluxed. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in methylene chloride, and 2,4-difluoroaniline is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, the enaminoketo ester derivative (II), is isolated by evaporation of the solvent.

-

Cyclization: The crude enaminoketo ester (II) is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until cyclization is complete. The reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (III).

Step 2: Synthesis of 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (V)

-

Condensation: To a solution of the naphthyridine carboxylate (III) in pyridine, 3-(tert-butoxycarbonylamino)pyrrolidine and triethylamine are added. The mixture is heated until the reaction is complete. The solvent is evaporated, and the residue is worked up to yield 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester.

-

Hydrolysis: The resulting ester is then hydrolyzed using a standard procedure, for instance, by heating with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid (V).

Step 3: Synthesis of 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-3-formyl-1,4-dihydro-4-oxo-1,8-naphthyridine (VIII)

-

Reduction and Decarboxylation (VI): The carboxylic acid (V) is reduced with sodium borohydride in methanol. This is followed by decarboxylation in the presence of p-toluenesulfonic acid to yield 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine (VI).[2]

-

Acylation (VII): The tetrahydro-naphthyridine (VI) is acylated with ethyl formate in THF in the presence of sodium hydride and a catalytic amount of ethanol. This yields 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-3-formyl-4-hydroxy-1,2-dihydro-1,8-naphthyridine (VII).[2]

-

Oxidation (VIII): The intermediate (VII) is oxidized with manganese dioxide in methanol to give 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-3-formyl-1,4-dihydro-4-oxo-1,8-naphthyridine (VIII).[2]

Step 4: Synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride (this compound)

-

Deprotection: The Boc-protected compound (VIII) is dissolved in a mixture of hydrochloric acid and dioxane and stirred at room temperature to remove the tert-butoxycarbonyl protecting group.

-

Salt Formation and Isolation: Upon completion of the deprotection, the solvent is removed under reduced pressure. The residue is triturated with a suitable solvent (e.g., ether or ethanol) to induce precipitation of the hydrochloride salt. The solid product is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.

Data Presentation

Quantitative data for each synthetic step should be meticulously recorded and presented for clarity and reproducibility.

Table 1: Summary of Yields and Purity for the Synthesis of this compound

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (e.g., HPLC, %) |

| 1 | Compound (III) | C₁₈H₁₀ClF₃N₂O₃ | 410.74 | ||||

| 2 | Compound (V) | C₂₇H₂₆F₃N₄O₅ | 559.52 | ||||

| 3 | Compound (VIII) | C₂₈H₂₆F₃N₄O₄ | 567.53 | ||||

| 4 | This compound (HCl salt) | C₂₃H₂₀F₃N₄O₂Cl | 492.88 |

Table 2: Spectroscopic Data for Key Intermediates and Final Product

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | FT-IR (cm⁻¹) |

| (III) | To be recorded | To be recorded | To be recorded | To be recorded |

| (V) | To be recorded | To be recorded | To be recorded | To be recorded |

| (VIII) | To be recorded | To be recorded | To be recorded | To be recorded |

| This compound | To be recorded | To be recorded | To be recorded | To be recorded |

Mandatory Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformations involved in the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride

Disclaimer: Publicly available experimental data for the physicochemical properties of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is limited. This guide provides calculated values for the target compound and presents experimental data for a close structural analog, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride (Tosufloxacin), to offer valuable insights. The experimental protocols described are general standard methods in the pharmaceutical sciences.

Introduction

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride belongs to the naphthyridine class of compounds, which are structurally related to quinolones. These classes of molecules are of significant interest in drug discovery, particularly for their potential as antimicrobial and anticancer agents.[1][2][3] The physicochemical properties of such compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed overview of these properties, along with the standard methodologies for their determination.

Physicochemical Properties

The following table summarizes the calculated and analog-based physicochemical data for the compound of interest.

| Property | Value | Remarks |

| Chemical Structure | N/A | Structure of the title compound. The hydrochloride salt forms at one of the amine nitrogens. |

| Molecular Formula | C₂₀H₁₆F₃N₄O₂ · HCl | Calculated |

| Molecular Weight | 452.83 g/mol | Calculated for the hydrochloride salt. |

| Melting Point | Not available | For the analogous carboxylic acid, high melting points (above 490 K) are reported for quinolone derivatives.[4] |

| Solubility | Not available | Quinolone derivatives generally exhibit low solubility in water, which increases in acidic or alkaline solutions depending on the pKa.[4] The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base. |

| pKa | Not available | For quinolone derivatives, pKa values are typically associated with the carboxylic acid and the amine functions.[5][6][7] The aminopyrrolidinyl moiety would have a basic pKa, while the naphthyridine core can also have acidic and basic centers. |

| LogP (Octanol/Water) | Not available | This value is crucial for predicting membrane permeability. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

The melting point is a crucial indicator of purity.[8]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[5]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.[4][7]

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

-

The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting range.[9]

-

-

Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.[8]

This method determines the equilibrium solubility of a compound in a specific solvent.[10]

-

Apparatus: Temperature-controlled shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water, or buffers at different pH values) in a sealed vial.

-

The vials are agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The experiment is typically performed at various pH values (e.g., over the physiological pH range of 1.2 to 6.8) to determine the pH-solubility profile.[11]

-

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable compounds.[6][12]

-

Apparatus: Calibrated pH meter with an electrode, automatic titrator or a burette, magnetic stirrer.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[12]

-

The pH of the solution is monitored and recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.[12]

-

Visualizations

Caption: Workflow for Aqueous Solubility Determination.

Caption: Conceptual Mechanism of Action of Naphthyridine Antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Melting point - Wikipedia [en.wikipedia.org]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. youtube.com [youtube.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Technical Whitepaper: Mechanism of Action of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride as a Janus Kinase (JAK) Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the mechanism of action for the compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde, hereafter referred to by its chemical structure or as "the compound." Based on available data from chemical databases and patent literature, this molecule is classified as a Janus Kinase (JAK) inhibitor. This guide will elaborate on its role within the JAK-STAT signaling pathway, present available quantitative data on its inhibitory activity, and outline the typical experimental protocols used to characterize such compounds.

Introduction and Compound Identification

The compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde, is a complex synthetic molecule. While it does not have a widely recognized common name, it is identified in chemical literature by its CAS Number: 1047233-54-0 . Its primary therapeutic potential, as described in associated patents, lies in its ability to inhibit the Janus kinase family of enzymes.

Janus kinases are intracellular, non-receptor tyrosine kinases that are critical in transducing signals from cytokines and growth factors.[1] This signal transduction occurs via the JAK-STAT pathway, which plays a fundamental role in regulating cellular processes such as immunity, proliferation, differentiation, and apoptosis.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory disorders and cancers, making JAK inhibitors a significant area of drug development.[2]

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The primary mechanism of action for this compound is the inhibition of Janus kinases. The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are essential for the function of type I and type II cytokine receptors, which lack intrinsic kinase activity.[1]

The signaling cascade proceeds as follows:

-

Cytokine Binding and Receptor Dimerization: The process begins when a cytokine (e.g., an interleukin or interferon) binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits.[2][3]

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate each other (auto-phosphorylation), which increases their kinase activity.[2]

-

Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.[1] These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2]

-

STAT Phosphorylation and Dimerization: Once recruited to the receptor, STAT proteins are themselves phosphorylated by the JAKs.[1][4] This phosphorylation causes the STATs to detach from the receptor and form homodimers or heterodimers.[1]

-

Nuclear Translocation and Gene Transcription: The STAT dimers translocate into the cell nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing gene transcription.[1][3]

The subject compound, as a JAK inhibitor, is designed to interfere with this cascade, likely by binding to the ATP-binding site of the JAK enzymes, preventing the phosphorylation events necessary for signal propagation.

Quantitative Data

Table 1: Representative Inhibitory Activity of a JAK Inhibitor (Tofacitinib)

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| JAK1 | 1 | Enzymatic Assay | |

| JAK2 | 20 | Enzymatic Assay | |

| JAK3 | 55 | Enzymatic Assay |

| TYK2 | 340 | Enzymatic Assay | |

Note: This data is for Tofacitinib and is provided for illustrative purposes to show the type of quantitative information relevant to a JAK inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for screening potential inhibitors.

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Caption: A generalized experimental workflow for characterizing a JAK inhibitor.

Experimental Protocols

Characterizing a JAK inhibitor like 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the IC50 value of the compound against isolated JAK enzyme isoforms.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine triphosphate).

-

Biotinylated peptide substrate (e.g., Ulight-JAK-1tide).

-

Europium-labeled anti-phosphotyrosine antibody (Eu-Ab).

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

Test compound serially diluted in DMSO.

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Prepare serial dilutions of the test compound in 100% DMSO, typically starting from 1 mM.

-

In a 384-well plate, add 2 µL of the diluted compound or DMSO (for control wells).

-

Add 4 µL of a solution containing the specific JAK enzyme and the Ulight-peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km value for each enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of the Eu-Ab detection solution in detection buffer (containing EDTA to chelate Mg2+).

-

Incubate for a further 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF reader, measuring emission at 620 nm (Europium) and 665 nm (Ulight).

-

Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Cell-Based Phospho-STAT (p-STAT) Assay

Objective: To measure the compound's ability to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

A cytokine-responsive cell line (e.g., TF-1 cells for GM-CSF/JAK2 or NK-92 cells for IL-2/JAK1/3).

-

Appropriate cytokine (e.g., GM-CSF, IL-2).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound.

-

Lysis buffer.

-

Antibodies for Western Blotting (anti-p-STAT, anti-total-STAT, secondary antibodies).

-

Alternatively, ELISA or flow cytometry kits for p-STAT detection.

Protocol (Western Blot Method):

-

Culture cells to an appropriate density and then starve them in low-serum media for 4-6 hours to reduce basal signaling.

-

Pre-incubate the starved cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of the relevant cytokine (e.g., 10 ng/mL IL-2) for a short period (e.g., 15-30 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading.

-

Quantify band intensities to determine the inhibition of STAT phosphorylation relative to the stimulated control.

Conclusion

The compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is a potent small molecule inhibitor targeting the Janus kinase family. Its mechanism of action involves the direct inhibition of JAK enzymes, thereby blocking the phosphorylation cascade of the JAK-STAT signaling pathway. This interruption of cytokine and growth factor signaling provides a strong rationale for its investigation in inflammatory, autoimmune, and oncological diseases. Further characterization through detailed in vitro and in vivo studies is necessary to fully elucidate its therapeutic potential, selectivity profile, and safety.

References

"in vitro activity of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride"

Disclaimer: This document details the in vitro activity of Tosufloxacin , a closely related analogue of the requested compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride. Due to the limited availability of public data on the specified "carbaldehyde" derivative, this guide leverages the extensive research on its "carboxylic acid" counterpart to provide a relevant and comprehensive technical overview for researchers, scientists, and drug development professionals. The core structure and functional groups, apart from the substitution at the 3-position, are identical, suggesting a similar mechanism of action and antibacterial spectrum.

Introduction

The 1,8-naphthyridine core is a key pharmacophore in a class of synthetic broad-spectrum antibacterial agents known as fluoroquinolones. These agents exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication. This guide focuses on the in vitro activity of Tosufloxacin, a potent fluoroquinolone with a 7-(3-aminopyrrolidin-1-yl) substituent, which has demonstrated significant efficacy against a wide range of Gram-positive and Gram-negative bacteria. The structural features of Tosufloxacin, including the 1-(2,4-difluorophenyl) group and the 6-fluoro moiety, contribute to its enhanced antibacterial potency and pharmacokinetic profile.

Mechanism of Action

Fluoroquinolones, including the 1,8-naphthyridine class, primarily target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

Caption: Mechanism of action of fluoroquinolones against bacteria.

In Vitro Antibacterial Spectrum

Tosufloxacin exhibits a broad spectrum of in vitro activity against both aerobic and anaerobic bacteria. The S-(+) enantiomer has been reported to be 1-2 log2 dilutions more active than the R-(-) enantiomer against aerobic bacteria and 1-2 or more log2 dilutions more active against anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Tosufloxacin against a range of clinically relevant bacterial isolates.

Table 1: In Vitro Activity of Tosufloxacin against Gram-Positive Aerobes

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | MSSA | 0.05 - 0.2 |

| Staphylococcus aureus | MRSA | 0.78 - 3.12 |

| Staphylococcus epidermidis | - | ≤0.05 - 0.39 |

| Streptococcus pneumoniae | - | ≤0.05 - 0.2 |

| Enterococcus faecalis | - | 0.2 - 1.56 |

Table 2: In Vitro Activity of Tosufloxacin against Gram-Negative Aerobes

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | - | ≤0.05 - 0.39 |

| Klebsiella pneumoniae | - | 0.1 - 0.78 |

| Pseudomonas aeruginosa | - | 0.39 - 6.25 |

| Haemophilus influenzae | - | ≤0.05 - 0.1 |

| Neisseria gonorrhoeae | - | ≤0.05 - 0.1 |

Table 3: In Vitro Activity of Tosufloxacin against Anaerobic Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Bacteroides fragilis | - | 0.2 - 1.56 |

| Clostridium perfringens | - | 0.1 - 0.78 |

| Peptostreptococcus spp. | - | ≤0.05 - 0.39 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity is typically determined by broth microdilution or agar dilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Microdilution Plates: The test compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationships

The antibacterial activity of 1,8-naphthyridine derivatives is influenced by the substituents at various positions.

-

N-1 Position: The 1-(2,4-difluorophenyl) group generally enhances activity against Gram-positive bacteria.

-

C-7 Position: The nature of the cyclic amine at the C-7 position significantly impacts the antibacterial spectrum and potency. The (3S)-3-aminopyrrolidine group in Tosufloxacin has been shown to greatly enhance both in vitro and in vivo activity.

-

C-6 Position: A fluorine atom at this position is crucial for potent antibacterial activity.

Conclusion

The 1,8-naphthyridine core, as exemplified by Tosufloxacin, represents a class of highly potent antibacterial agents with a broad spectrum of activity. The in vitro data for Tosufloxacin demonstrates its effectiveness against a wide range of clinically important pathogens. The specific "carbaldehyde" derivative, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde, is expected to exhibit a similar mechanism of action, and further research is warranted to fully characterize its in vitro and in vivo properties. The detailed protocols and data presented in this guide provide a solid framework for the evaluation of novel fluoroquinolone candidates.

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Tosufloxacin), a Close Analog of the Requested Compound

Disclaimer: Extensive research did not yield any specific information on the biological activity or therapeutic targets of "7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride". The following technical guide focuses on the well-characterized and structurally similar compound, Tosufloxacin , which possesses a carboxylic acid group at the 3-position instead of a carbaldehyde. It is highly probable that the carbaldehyde derivative, if active, would share a similar mechanism of action due to the conserved pharmacophore responsible for the antibacterial effects of fluoroquinolones.

Introduction

Tosufloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potent antibacterial properties stem from its ability to inhibit essential bacterial enzymes involved in DNA replication, transcription, and repair. This guide provides a detailed overview of the primary therapeutic targets of Tosufloxacin, including its mechanism of action, relevant quantitative data, experimental protocols for its evaluation, and visual representations of the associated biological pathways.

Primary Therapeutic Targets: Bacterial DNA Gyrase and Topoisomerase IV

The principal therapeutic targets of Tosufloxacin are two type II topoisomerase enzymes crucial for bacterial DNA metabolism: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing the topological state of DNA during replication and other cellular processes.

-

DNA Gyrase (Subunits GyrA and GyrB): This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV (Subunits ParC and ParE): This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. It is the main target of fluoroquinolones in many Gram-positive bacteria.

Tosufloxacin, like other fluoroquinolones, exerts its bactericidal effect by forming a stable ternary complex with the enzyme and the cleaved DNA. This complex blocks the progression of the replication fork, leading to a cascade of events including the induction of the SOS response and ultimately, cell death.

Quantitative Data: In Vitro Antibacterial Activity

The potency of Tosufloxacin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for Tosufloxacin against a range of common bacterial pathogens.

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Methicillin-susceptible | 0.06 | 0.12 |

| Staphylococcus aureus | Methicillin-resistant | 1 | 8 |

| Streptococcus pneumoniae | Penicillin-susceptible | 0.06 | 0.12 |

| Streptococcus pneumoniae | Penicillin-resistant | 0.12 | 0.25 |

| Haemophilus influenzae | - | ≤0.03 | ≤0.03 |

| Moraxella catarrhalis | - | ≤0.03 | 0.06 |

| Escherichia coli | - | ≤0.03 | 0.12 |

| Klebsiella pneumoniae | - | 0.06 | 0.25 |

| Pseudomonas aeruginosa | - | 0.5 | 4 |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Tosufloxacin is determined using standardized methods such as broth microdilution or agar dilution as described by the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution Method:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of Tosufloxacin are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is recorded as the lowest concentration of Tosufloxacin that completely inhibits visible bacterial growth.

2. DNA Gyrase and Topoisomerase IV Inhibition Assays:

The inhibitory activity of Tosufloxacin against its target enzymes can be measured using in vitro assays.

-

DNA Gyrase Supercoiling Assay:

-

Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of Tosufloxacin.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The concentration of Tosufloxacin that inhibits 50% of the supercoiling activity (IC50) is determined by densitometric analysis of the gel.

-

-

Topoisomerase IV Decatenation Assay:

-

Kinetoplast DNA (catenated DNA minicircles) is incubated with purified topoisomerase IV and varying concentrations of Tosufloxacin.

-

The reaction products (decatenated DNA) are separated from the substrate by agarose gel electrophoresis.

-

The IC50 is determined as the concentration of Tosufloxacin that inhibits 50% of the decatenation activity.

-

Visualizations

Signaling Pathway: Mechanism of Fluoroquinolone Action

Caption: Mechanism of action of fluoroquinolones.

Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination.

Conclusion

While no direct information is available for the carbaldehyde derivative specified in the query, the extensive data on its close structural analog, Tosufloxacin, provides a strong foundation for understanding its likely therapeutic targets and mechanism of action. Tosufloxacin is a potent antibacterial agent that targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately, bacterial cell death. The provided quantitative data and experimental protocols offer a framework for the potential evaluation of the novel carbaldehyde compound. Further research is warranted to synthesize and characterize the biological activity of "7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride" to confirm its therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,8-naphthyridine core is a well-established pharmacophore in medicinal chemistry, most notably in the development of quinolone antibiotics. The title compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride, is a novel derivative distinguished by a carbaldehyde group at the 3-position. This functional group offers a versatile handle for further chemical modifications and may impart unique biological activities. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the analysis of known data for structurally similar 1,8-naphthyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 | s | - | -CHO |

| ~8.8 | s | - | H-2 |

| ~8.0 | d | ~13 | H-5 |

| ~7.8 | m | - | H-6' |

| ~7.5 | m | - | H-3', H-5' |

| ~4.0-4.2 | m | - | Pyrrolidine CH |

| ~3.8-4.0 | m | - | Pyrrolidine CH₂ |

| ~3.4-3.6 | m | - | Pyrrolidine CH₂ |

| ~2.0-2.2 | m | - | Pyrrolidine CH₂ |

| ~9.0-10.0 (broad) | br s | - | NH₂⁺ (pyrrolidine) |

| - | - | - | HCl |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (aldehyde) |

| ~175 | C-4 (keto) |

| ~160 (dd) | C-2', C-4' (C-F coupling) |

| ~155 | C-7 |

| ~148 | C-8a |

| ~145 | C-6 (C-F coupling) |

| ~135 | C-4a |

| ~132 (m) | C-1', C-6' |

| ~125 | C-3 |

| ~112 (dd) | C-3', C-5' (C-F coupling) |

| ~110 | C-5 |

| ~55 | Pyrrolidine C-N |

| ~50 | Pyrrolidine C-N |

| ~48 | Pyrrolidine C-NH₂ |

| ~30 | Pyrrolidine CH₂ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Mode | Predicted m/z | Assignment |

| ESI-MS | Positive | ~415.1 | [M+H]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | N-H stretch (amine hydrochloride) |

| ~2800-2700 | Medium | C-H stretch (aldehyde) |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (keto) |

| ~1620 | Strong | C=C stretch (aromatic) |

| ~1280 | Strong | C-F stretch |

Proposed Synthesis

A plausible synthetic route to the target compound is outlined below. The synthesis would likely start from a known intermediate in the synthesis of related quinolone antibiotics.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocols

Step 1: Hydrolysis of the Ester

-

To a solution of ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate in ethanol/water, add an excess of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum.

Step 2: Reduction of the Carboxylic Acid to the Aldehyde

-

Suspend the carboxylic acid in an anhydrous solvent such as THF.

-

Add thionyl chloride and a catalytic amount of DMF, then heat to form the acid chloride.

-

In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride in THF.

-

Cool the hydride solution to -78 °C and slowly add the acid chloride solution.

-

Stir at low temperature and then allow to warm to room temperature.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the crude aldehyde by column chromatography.

Step 3: Nucleophilic Aromatic Substitution

-

Dissolve the aldehyde intermediate in DMSO.

-

Add 3-aminopyrrolidine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Heat the reaction mixture and monitor by TLC.

-

After completion, pour the reaction mixture into water and extract the product.

-

Purify by column chromatography.

Step 4: Salt Formation

-

Dissolve the purified free base in a suitable solvent like diethyl ether or methanol.

-

Add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold ether, and dry under vacuum to yield the hydrochloride salt.

Signaling Pathways and Biological Activity

While the biological activity of the title compound has not been reported, its structural similarity to fluoroquinolone antibiotics suggests that it may act as a topoisomerase II (DNA gyrase) and topoisomerase IV inhibitor in bacteria. These enzymes are crucial for DNA replication, transcription, and repair.

Caption: Postulated mechanism of antibacterial action.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic and synthetic aspects of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride. The provided data and protocols are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this novel compound. Further experimental validation is necessary to confirm these predictions and to fully elucidate the compound's chemical and biological properties.

Technical Guide: Predicted ADMET Profile of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride

Disclaimer: No specific experimental ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data for 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is publicly available. This document provides a predictive profile based on the known characteristics of structurally related fluoroquinolone and 1,8-naphthyridine antibiotics. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride belongs to the naphthyridine class of compounds, which are structurally similar to fluoroquinolone antibiotics. These compounds are synthetic, broad-spectrum antibacterial agents. The ADMET profile of a drug candidate is a critical determinant of its clinical success. This guide synthesizes the expected ADMET properties of the title compound by drawing parallels with well-characterized molecules of the same class.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties relevant to the ADMET profile. These values are estimations based on the chemical structure and can influence the compound's behavior in biological systems.

| Property | Predicted Value | Implication for ADMET |

| Molecular Weight | 480.88 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption. |

| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability and absorption. |

| pKa | Basic amine: ~8.5-9.5 Carboxylic acid: ~5.5-6.5 | The presence of both acidic and basic centers suggests pH-dependent solubility and absorption. |

| Aqueous Solubility | pH-dependent | Expected to have higher solubility at lower pH due to the basic amine. |

Absorption

Fluoroquinolones are generally well-absorbed after oral administration. The absorption of the title compound is likely to be influenced by its physicochemical properties and interactions within the gastrointestinal tract.

Key Predicted Absorption Characteristics:

-

Oral Bioavailability: Expected to be moderate to high, a common trait for many fluoroquinolones.

-

Permeability: The moderate lipophilicity suggests good passive diffusion across the intestinal epithelium. The Caco-2 permeability is predicted to be in the moderate to high range.

-

Transporters: May be a substrate for influx and efflux transporters, such as P-glycoprotein (P-gp), which can affect its net absorption.

-

Potential Interactions: Co-administration with polyvalent cations (e.g., in antacids or supplements containing Mg²⁺, Al³⁺, Ca²⁺, Fe²⁺) can lead to the formation of insoluble chelates, significantly reducing absorption.

Predicted Absorption Parameters

| Parameter | Predicted Range | Experimental Assay |

| Bioavailability (F%) | 50 - 90% | In vivo pharmacokinetic studies in animal models (e.g., rat, dog). |

| Caco-2 Permeability (Papp A→B) | >10 x 10⁻⁶ cm/s | In vitro Caco-2 permeability assay. |

| Efflux Ratio (Papp B→A / Papp A→B) | <2 | In vitro bidirectional Caco-2 permeability assay. A ratio >2 suggests active efflux. |

Distribution

Following absorption, the compound is expected to distribute into various tissues. The volume of distribution for fluoroquinolones is typically large, indicating extensive tissue penetration.

Key Predicted Distribution Characteristics:

-

Volume of Distribution (Vd): Expected to be >1 L/kg, suggesting significant distribution into tissues and intracellular fluids.

-

Plasma Protein Binding: Likely to exhibit low to moderate binding to plasma proteins (e.g., albumin). Low protein binding allows for more free drug to be available to exert its pharmacological effect.

-

Tissue Penetration: Fluoroquinolones are known to penetrate well into various tissues, including the lungs, kidneys, and prostate.

Predicted Distribution Parameters

| Parameter | Predicted Range | Experimental Assay |

| Volume of Distribution (Vd) | 1.5 - 4.0 L/kg | In vivo pharmacokinetic studies. |

| Plasma Protein Binding (%) | 20 - 40% | In vitro equilibrium dialysis or ultrafiltration with plasma from relevant species. |

Metabolism

The metabolism of the title compound is expected to proceed through pathways common to other fluoroquinolones, primarily involving the cytochrome P450 (CYP) enzyme system and conjugation reactions.

Key Predicted Metabolic Pathways:

-

Phase I Metabolism: Oxidation of the pyrrolidine ring and other positions on the naphthyridine core, likely mediated by CYP1A2 and CYP3A4.

-

Phase II Metabolism: Glucuronidation of the carboxylic acid group is a common metabolic pathway for this class of compounds.

Predicted Metabolic Profile

| Metabolic Pathway | Key Enzymes | Potential Metabolites |

| Oxidation | CYP1A2, CYP3A4 | Hydroxylated derivatives |

| Glucuronidation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Glucuronide conjugate |

| N-dealkylation/oxidation | CYPs | Des-amino or oxidized pyrrolidinyl metabolites |

Visualization of Predicted Metabolic Pathways

Caption: Predicted metabolic pathways for the title compound.

Excretion

The primary routes of excretion for fluoroquinolones are renal and, to a lesser extent, hepatic.

Key Predicted Excretion Characteristics:

-

Primary Route: Renal excretion of the unchanged parent drug and its metabolites is expected to be the main route of elimination.

-

Active Transport: May involve active tubular secretion in the kidneys.

-

Half-Life: The elimination half-life is predicted to be in the range of 3 to 8 hours, supporting once or twice-daily dosing regimens.

Predicted Excretion Parameters

| Parameter | Predicted Range | Experimental Assay |

| Elimination Half-Life (t½) | 3 - 8 hours | In vivo pharmacokinetic studies. |

| Clearance (CL) | Moderate | In vivo pharmacokinetic studies. |

| Fraction Excreted Unchanged in Urine (fe) | 40 - 70% | In vivo pharmacokinetic studies with urine collection. |

Toxicity

The toxicity profile is predicted based on the known class-specific adverse effects of fluoroquinolone antibiotics.

Key Predicted Toxicities:

-

Genotoxicity: Some fluoroquinolones have shown mixed results in genotoxicity assays. An Ames test would be crucial to assess mutagenic potential.

-

Cardiotoxicity: A significant concern for this class is the potential for QT interval prolongation through inhibition of the hERG potassium channel.[1]

-

Phototoxicity: The fluorine atom at position 6 can contribute to a risk of phototoxicity.

-

Neurotoxicity: Central nervous system effects, such as dizziness and, in rare cases, seizures, have been associated with some fluoroquinolones.

-

Hepatotoxicity: Liver injury is a possible, though less common, adverse effect.

-

Tendinopathy: A known class effect is the risk of tendonitis and tendon rupture.

Predicted Toxicity Profile

| Toxicity Endpoint | Predicted Risk | Key Experimental Assay |

| Mutagenicity | Possible | Ames Test |

| Cardiotoxicity (hERG inhibition) | Moderate to High | hERG Patch-Clamp Assay |

| Phototoxicity | Moderate | In vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test |

| Hepatotoxicity | Low to Moderate | In vitro cytotoxicity assays using hepatocytes |

| Neurotoxicity | Low to Moderate | In vivo rodent models; in vitro neuronal cell-based assays |

Visualization of Preclinical Toxicity Assessment Workflow

Caption: A typical workflow for preclinical toxicity assessment.

Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.[2][3][4][5]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

-

Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points (e.g., up to 2 hours).

-

Permeability Measurement (Basolateral to Apical): For determining the efflux ratio, the compound is added to the basolateral side, and samples are taken from the apical side.

-

Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

hERG Patch-Clamp Assay

Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[1][6][7]

Methodology:

-

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

-

Voltage Protocol: A specific voltage pulse protocol is applied to the cell to elicit hERG currents.

-

Compound Application: The test compound is applied at multiple concentrations to the cells, and the effect on the hERG current is measured.

-

Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the hERG current).

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound.[8][9][10][11][12]

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) and/or tryptophan-dependent strains of Escherichia coli are used. These strains have mutations that prevent them from synthesizing an essential amino acid.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to the test compound at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid (histidine or tryptophan).

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

References

- 1. youtube.com [youtube.com]

- 2. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 3. m.youtube.com [m.youtube.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 11. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 12. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride

Introduction

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is a fluoroquinolone derivative. Quinolones are a class of synthetic broad-spectrum antibacterial agents.[1] The primary mechanism of action of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This document provides detailed protocols for cell-based assays to characterize the antibacterial efficacy and potential cytotoxic effects of this compound, as well as to investigate its mechanism of action.

Data Presentation

Table 1: Antibacterial Activity (Hypothetical Data)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Escherichia coli (ATCC 25922) | 0.125 |

| Staphylococcus aureus (ATCC 29213) | 0.25 |

| Pseudomonas aeruginosa (ATCC 27853) | 1 |

| Streptococcus pneumoniae (ATCC 49619) | 0.5 |

Table 2: Cytotoxicity Data in Mammalian Cells (Hypothetical Data)

| Cell Line | IC50 (µM) after 48h Treatment |

| HEK293 (Human Embryonic Kidney) | > 100 |

| HepG2 (Human Hepatocellular Carcinoma) | 85.6 |

| A549 (Human Lung Carcinoma) | 92.3 |

Table 3: Topoisomerase II Inhibition (Hypothetical Data)

| Compound | Eukaryotic Topoisomerase II DNA Cleavage (CC50 in µg/mL) |

| Test Compound | 45 |

| Etoposide (Positive Control) | ≤ 5 |

| Ciprofloxacin (Negative Control) | > 100 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test Compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

-

Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive controls (bacteria without compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Experimental workflow for MIC determination.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of mammalian cells.

Materials:

-

Test Compound

-

Mammalian cell lines (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Incubate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Eukaryotic Topoisomerase II DNA Cleavage Assay

This assay determines if the compound induces DNA cleavage by eukaryotic topoisomerase II, which can be an indicator of potential genotoxicity.[2][3]

Materials:

-

Test Compound

-

Purified human topoisomerase II

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP)

-

Proteinase K

-

Agarose gel electrophoresis system

Procedure:

-

In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound.

-

Add purified human topoisomerase II to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Incubate at 50°C for 30 minutes to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. Increased linear DNA indicates topoisomerase II-mediated DNA cleavage.

Signaling Pathway

Quinolone compounds can induce DNA damage, which in eukaryotic cells can trigger the DNA Damage Response (DDR) pathway, often involving the activation of ATM and ATR kinases, leading to cell cycle arrest and apoptosis.

Hypothetical signaling pathway for quinolone-induced cytotoxicity.

References

Application Notes and Protocols for Preclinical Evaluation of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride belongs to the fluoroquinolone class of antibiotics.[1][2][3] Fluoroquinolones are synthetic, broad-spectrum antimicrobial agents widely used in both human and veterinary medicine to treat a variety of bacterial infections.[2][3] The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, fluoroquinolones induce bactericidal effects.

These application notes provide a comprehensive overview of the recommended animal models and experimental protocols for the preclinical evaluation of this novel fluoroquinolone compound. The focus is on establishing its efficacy, pharmacokinetic profile, and safety in relevant in vivo systems.

Potential Therapeutic Indications

Based on the known spectrum of activity of fluoroquinolones, this compound is a candidate for the treatment of various bacterial infections. Animal models should be selected to represent these potential clinical applications. Quinolones are effective against a wide range of gram-negative and several gram-positive aerobes.[2] They have been successfully used to control intestinal infections and treat urinary tract infections in production animals.[2]

Table 1: Potential Therapeutic Indications and Relevant Pathogens

| Therapeutic Area | Common Bacterial Pathogens |

| Community-Acquired Pneumonia | Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis |

| Nosocomial Pneumonia | Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii |

| Urinary Tract Infections | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis |

| Skin and Soft Tissue Infections | Staphylococcus aureus (including MRSA), Streptococcus pyogenes |

| Intra-abdominal Infections | Escherichia coli, Klebsiella pneumoniae, Enterobacter spp. |

| Osteomyelitis | Staphylococcus aureus |

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of a new antibacterial agent. Several well-established models are available to assess the activity of quinolones against specific pathogens in different infection sites.[5][6]

Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antibiotics against localized infections. It allows for the determination of the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best correlate with antibacterial activity.

Murine Pneumonia Model

To assess the efficacy of the compound in treating respiratory tract infections, a pneumonia model is essential. This can be established through intranasal or intratracheal inoculation of bacteria.

Murine Urinary Tract Infection (UTI) Model

This model is crucial for evaluating efficacy against uropathogens. Infection is typically induced by transurethral inoculation of bacteria into the bladder.

Murine Sepsis Model

A systemic infection model, such as sepsis induced by intraperitoneal injection of bacteria, is used to evaluate the compound's ability to treat life-threatening bloodstream infections.

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

Caption: General workflow for in vivo efficacy studies of a novel antibiotic.

Detailed Protocol: Murine Thigh Infection Model

Objective: To determine the in vivo efficacy of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride against a specific bacterial strain in a localized infection model.

Materials:

-

6-8 week old female ICR or BALB/c mice

-

Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Test compound, vehicle control, and positive control antibiotic (e.g., ciprofloxacin)

-

Cyclophosphamide (for neutropenic model, if required)

-

Sterile saline and syringes

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in TSB. Dilute the culture in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).

-

Induction of Neutropenia (Optional): If a neutropenic model is desired, administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

-

Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one hind limb.

-

Treatment: At 2 hours post-infection, administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, subcutaneous injection). Administer subsequent doses according to the planned dosing schedule.

-

Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

-

Quantification: Plate the dilutions on TSA plates and incubate overnight. Count the number of colonies to determine the bacterial load (CFU/g of tissue).

Table 2: Example Data from Murine Thigh Infection Model

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) ± SD |

| Vehicle Control | - | 7.5 ± 0.4 |

| Test Compound | 10 | 5.2 ± 0.6 |

| Test Compound | 30 | 3.8 ± 0.5 |

| Test Compound | 100 | 2.1 ± 0.3 |

| Ciprofloxacin | 30 | 3.5 ± 0.4 |

Detailed Protocol: Murine Pneumonia Model

Objective: To evaluate the efficacy of the test compound in a lung infection model.

Materials:

-

6-8 week old female C57BL/6 mice

-

Bacterial strain (e.g., Klebsiella pneumoniae ATCC 43816)

-

Brain Heart Infusion (BHI) broth and agar

-

Test compound, vehicle, and positive control

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the thigh infection model.

-

Infection: Anesthetize the mice and instill 50 µL of the bacterial suspension (e.g., 10^8 CFU/mL) intranasally.

-

Treatment: Begin treatment at 2-4 hours post-infection, following the planned dosing regimen.

-

Endpoint: At 24 or 48 hours post-infection, euthanize the mice. Aseptically remove the lungs, homogenize, and determine the bacterial load as described above. Bronchoalveolar lavage (BAL) fluid may also be collected to assess inflammatory markers.

Table 3: Example Data from Murine Pneumonia Model

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load in Lungs (log10 CFU/g) ± SD |

| Vehicle Control | - | 8.2 ± 0.5 |

| Test Compound | 50 | 6.1 ± 0.7 |

| Test Compound | 150 | 4.5 ± 0.6 |

| Levofloxacin | 100 | 4.8 ± 0.5 |

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol:

-

Administer a single dose of the test compound to a cohort of mice (or rats) via the intended clinical route (e.g., oral, intravenous).

-

Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital bleeding.

-

Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters.

Table 4: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| F% | Bioavailability (for non-intravenous routes) |

Safety and Toxicology

Preliminary safety assessment should be conducted in parallel with efficacy studies.

Acute Toxicity:

-

Administer single, escalating doses of the compound to rodents.

-

Observe for clinical signs of toxicity and mortality over 14 days.

-

Determine the maximum tolerated dose (MTD).

Repeat-Dose Toxicity (Sub-acute):

-

Administer the compound daily for a set period (e.g., 7 or 14 days) at multiple dose levels.

-

Monitor clinical signs, body weight, and food consumption.

-

At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.

Signaling Pathway

The primary mechanism of action of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this pathway.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

The preclinical development of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride requires a systematic evaluation of its efficacy, pharmacokinetics, and safety in relevant animal models. The protocols and models outlined in these application notes provide a robust framework for generating the necessary data to support its advancement as a potential new antibacterial agent. Careful selection of models, pathogens, and endpoints will be crucial for a successful preclinical program.

References

- 1. Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride (NSC-12345) for Kinase Inhibition

Introduction

The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Compounds bearing this scaffold have been investigated for various therapeutic applications, acting through mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[4][5] NSC-12345, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, is a novel derivative of the 1,8-naphthyridine class. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of NSC-12345 to assess its potential as a kinase inhibitor.

Target Background

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a key strategy in the identification of novel kinase inhibitors from large compound libraries.

Principle of the Assay

The primary HTS assay described here is a biochemical assay designed to measure the direct inhibitory effect of NSC-12345 on the activity of a selected protein kinase. The assay quantifies the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the inhibitory activity of the test compound. A secondary cell-based assay is also described to confirm the activity of hit compounds in a more physiologically relevant context.

Quantitative Data Summary

The following tables represent hypothetical data from a high-throughput screen and subsequent dose-response analysis for NSC-12345 against a target kinase.

Table 1: Primary High-Throughput Screening Results

| Compound ID | Concentration (µM) | Kinase Activity (% of Control) | Hit |

| NSC-12345 | 10 | 15.2 | Yes |

| Control 1 | 10 | 98.7 | No |

| Control 2 | 10 | 101.3 | No |

Table 2: Dose-Response and IC50 Determination

| Compound ID | IC50 (µM) | Hill Slope | R² |

| NSC-12345 | 0.58 | 1.2 | 0.992 |

| Staurosporine (Reference) | 0.015 | 1.1 | 0.998 |

Experimental Protocols

1. Primary HTS: Biochemical Kinase Inhibition Assay

This protocol is designed for a 384-well plate format.

Materials:

-

Kinase enzyme (e.g., a specific tyrosine kinase)

-

Kinase substrate peptide

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

NSC-12345 stock solution (10 mM in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white, opaque plates

-

Acoustic liquid handler or multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating:

-

Prepare a series of compound plates by diluting the NSC-12345 stock solution in DMSO to the desired concentrations.

-

Using an acoustic liquid handler, transfer 50 nL of the compound solutions to the 384-well assay plates. Include appropriate controls (DMSO for negative control, and a known kinase inhibitor like staurosporine for positive control).

-

-

Enzyme and Substrate Preparation:

-

Prepare a 2X kinase/substrate solution by diluting the kinase and substrate peptide in the assay buffer to their final concentrations.

-

-

Reaction Initiation:

-

Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-dispensed compounds.

-

Prepare a 2X ATP solution in the assay buffer.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Add 10 µL of the Kinase-Glo® reagent to each well.

-

Mix the plate on a shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

2. Secondary Assay: Cell-Based Phosphorylation Assay

This protocol is designed to measure the inhibition of kinase-mediated phosphorylation in a cellular context.

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., MCF7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

NSC-12345

-

Growth factor or stimulus to activate the kinase pathway

-

Lysis buffer

-

Antibodies: primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)

-

Detection substrate (e.g., TMB for HRP)

-

96-well clear-bottom plates

Procedure:

-

Cell Plating:

-

Seed the cells in 96-well plates at a density of 10,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of NSC-12345 for 2 hours.

-

-

Kinase Activation:

-

Stimulate the cells with the appropriate growth factor for 15 minutes to induce phosphorylation of the target substrate.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and then add lysis buffer.

-

-

ELISA-based Detection:

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the substrate protein.

-

Incubate for 2 hours at room temperature.

-

Wash the plate and add the primary antibody against the phosphorylated substrate. Incubate for 1 hour.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-